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molecular formula C10H8N2O B1397098 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile CAS No. 903557-01-7

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Cat. No. B1397098
M. Wt: 172.18 g/mol
InChI Key: LGEXBNZXXJFYEB-UHFFFAOYSA-N
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Patent
US08461182B2

Procedure details

Step R1-3: To a suspension of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (160 g) in HCO2H (1.6 L) was added Raney Nickel Catalyst (slurry in water, 160 g) at room temperature over 30 minutes. The mixture was heated at 100° C. for 2 hours. After cooling to room temperature, the reaction mixture was filtrated through a pad of Celite and washed with HCO2H. The filtrate was concentrated to obtain a solid. The solid was stirred with water (1.3 L) and filtrated to obtain 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde as a pale brown solid (156 g).
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
1.3 L
Type
reactant
Reaction Step Two
Quantity
160 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([C:12]#N)=[CH:7][CH:8]=2)[NH:3]1.[OH2:14]>C(O)=O.[Ni]>[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH:12]=[O:14])=[CH:7][CH:8]=2)[NH:3]1

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
O=C1NC2=CC(=CC=C2CC1)C#N
Name
Quantity
1.6 L
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
1.3 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
160 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated through a pad of Celite
WASH
Type
WASH
Details
washed with HCO2H
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a solid
FILTRATION
Type
FILTRATION
Details
filtrated

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 156 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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